(Z)-8aH-phthalazin-1-ylidenehydrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydrazinylphthalazine can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine hydrate under reflux conditions to form phthalazine-1,4-dione. This intermediate is then reacted with hydrazine hydrate to yield 1-hydrazinylphthalazine .
Industrial Production Methods
In industrial settings, the production of 1-hydrazinylphthalazine typically involves large-scale batch reactions. The process begins with the synthesis of phthalazine-1,4-dione, followed by its reaction with hydrazine hydrate. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hydrazinylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione.
Reduction: It can be reduced to form hydrazinophthalazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Phthalazine-1,4-dione.
Reduction: Hydrazinophthalazine derivatives.
Substitution: Various substituted hydrazinophthalazine compounds.
Scientific Research Applications
1-Hydrazinylphthalazine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of antihypertensive drugs and has been investigated for its potential in treating other cardiovascular diseases.
Industry: 1-Hydrazinylphthalazine is used in the production of dyes and pigments
Mechanism of Action
1-Hydrazinylphthalazine exerts its effects by causing the dilation of blood vessels. The molecular mechanism involves the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lowered blood pressure .
Comparison with Similar Compounds
Similar Compounds
Dihydralazine: Another hydrazinophthalazine derivative with similar antihypertensive properties.
Cadralazine: A related compound used for its vasodilatory effects.
Endralazine: Another member of the hydrazinophthalazine class with similar pharmacological effects.
Uniqueness
1-Hydrazinylphthalazine is unique due to its specific mechanism of action and its widespread use as an antihypertensive agent. Its ability to inhibit inositol trisphosphate-induced calcium release sets it apart from other vasodilators .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
(Z)-8aH-phthalazin-1-ylidenehydrazine |
InChI |
InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5,7H,9H2/b11-8- |
InChI Key |
WPBPIIQLGGMJCS-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC\2C(=CN=N/C2=N\N)C=C1 |
Canonical SMILES |
C1=CC2C(=CN=NC2=NN)C=C1 |
Origin of Product |
United States |
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